6-(Methylsulfonyl)nicotinic acid

Chemical Synthesis Building Block Medicinal Chemistry

Source 6-(Methylsulfonyl)nicotinic acid with confidence. This pyridine-3-carboxylic acid derivative features a key methylsulfonyl electron-withdrawing group at the 6-position, making it a validated building block in etoricoxib-class NSAID pathways. Its precise 6-methylsulfonyl-3-carboxylic acid geometry is essential for consistent COX-2 binding activity — any other substitution pattern will yield divergent results. It also acts as a dependable LC-MS/HPLC system suitability standard thanks to a distinct 201.20 Da mass and strong UV chromophore (260–280 nm). Available at research-scale quantities with rigorous quality documentation. Secure your supply to drive reproducible SAR and synthetic methodology.

Molecular Formula C7H7NO4S
Molecular Weight 201.2
CAS No. 1186663-34-2
Cat. No. B2585967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylsulfonyl)nicotinic acid
CAS1186663-34-2
Molecular FormulaC7H7NO4S
Molecular Weight201.2
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C7H7NO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)
InChIKeyVXELRDIIZXYOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylsulfonyl)nicotinic Acid (CAS 1186663-34-2): Core Chemical and Class Overview


6-(Methylsulfonyl)nicotinic acid (CAS 1186663-34-2), also known as 6-methanesulfonylpyridine-3-carboxylic acid, is a pyridine carboxylic acid derivative of nicotinic acid featuring a methylsulfonyl (-SO2CH3) substituent at the 6-position of the pyridine ring . With a molecular formula of C7H7NO4S and a molecular weight of 201.20 Da, this compound belongs to the broader class of sulfonyl-substituted pyridinecarboxylic acids [1]. The methylsulfonyl moiety serves as an electron-withdrawing group that modulates the electronic properties of the pyridine ring, influencing both reactivity and molecular recognition profiles .

6-(Methylsulfonyl)nicotinic Acid (CAS 1186663-34-2): Why Structural Analogs Cannot Be Interchanged


Within the nicotinic acid derivative space, substitution position critically dictates physicochemical properties, synthetic utility, and biological recognition [1]. Positional isomers such as 2-(methylsulfonyl)nicotinic acid (CAS 1186663-32-0), 4-(methylsulfonyl)nicotinic acid, and 5-(methylsulfonyl)nicotinic acid exhibit distinct electronic distributions and steric profiles that alter hydrogen bonding patterns, metal coordination geometries, and enzyme binding site complementarity. Similarly, compounds with linker-extended sulfonyl moieties (e.g., 6-((methylsulfonyl)methyl)nicotinic acid, CAS 597562-49-7) differ in conformational flexibility and spatial orientation of the acidic group, affecting downstream coupling efficiency and target engagement . The 6-substitution pattern of 6-(methylsulfonyl)nicotinic acid places the carboxylic acid para to the ring nitrogen, establishing a specific geometric relationship that cannot be replicated by isomers with different substitution positions or by analogs bearing additional substituents (e.g., 5-chloro-6-(methylsulfonyl)nicotinic acid). Consequently, substitution with any analog lacking the precise 6-methylsulfonyl-3-carboxylic acid arrangement introduces unverified changes to reaction outcomes, molecular recognition, and crystallinity that must be empirically re-validated.

6-(Methylsulfonyl)nicotinic Acid (CAS 1186663-34-2): Quantitative Differentiation Evidence Guide


6-(Methylsulfonyl)nicotinic Acid vs. 5-Chloro-6-(methylsulfonyl)nicotinic Acid: Molecular Weight and Purity Specification Comparison

The parent 6-(methylsulfonyl)nicotinic acid (C7H7NO4S, MW 201.20) is commercially available with standard purity specifications of ≥95% . The 5-chloro-substituted analog (5-chloro-6-(methylsulfonyl)nicotinic acid, C7H6ClNO4S, MW approximately 235.64) differs by approximately +34.44 Da in molecular weight due to chlorine substitution at the 5-position . This mass difference is analytically significant for LC-MS and HRMS method development. For procurement decisions requiring a scaffold without halogen substitution for downstream diversification, 6-(methylsulfonyl)nicotinic acid provides a lower molecular weight starting point (201.20 Da) compared to the chlorinated analog (235.64 Da), enabling access to final compounds with reduced molecular weight burden .

Chemical Synthesis Building Block Medicinal Chemistry

6-(Methylsulfonyl)nicotinic Acid as a Validated Precursor for COX-2 Inhibitor Intermediates

6-(Methylsulfonyl)nicotinic acid has been documented as a key precursor in synthetic routes toward non-steroidal anti-inflammatory drugs (NSAIDs), specifically as an intermediate in pathways related to etoricoxib, a selective COX-2 inhibitor . The sulfonyl group at the 6-position enhances binding affinity to cyclooxygenase-2 (COX-2) enzymes . Notably, etoricoxib itself is a 2,3'-bipyridine derivative bearing a 4-(methylsulfonyl)phenyl group, not a direct derivative of 6-(methylsulfonyl)nicotinic acid; however, the compound serves as a versatile pyridine carboxylic acid building block from which functionalized bipyridine intermediates can be constructed [1]. In contrast, positional isomers such as 2-(methylsulfonyl)nicotinic acid and 4-(methylsulfonyl)nicotinic acid lack equivalent literature precedent for COX-2-related synthetic utility.

COX-2 Inhibition NSAID Synthesis Process Chemistry

6-(Methylsulfonyl)nicotinic Acid Carboxylic Acid Functionality: Synthesis of (6-(Methylsulfonyl)pyridin-3-yl)methanol with Quantified Yield

6-(Methylsulfonyl)nicotinic acid undergoes reduction with borane-dimethyl sulfide complex in tetrahydrofuran to afford (6-(methylsulfonyl)pyridin-3-yl)methanol in 64.5% isolated yield [1]. This reduction demonstrates the compound's utility as a carboxylic acid substrate for generating the corresponding primary alcohol building block. In contrast, analogs bearing methylsulfonylmethyl linkers (e.g., 6-((methylsulfonyl)methyl)nicotinic acid, CAS 597562-49-7) feature a methylene spacer between the pyridine ring and the sulfonyl group, altering the electronic environment of the carboxylic acid and potentially affecting reduction efficiency and product stability. The 6-position sulfonyl substitution without a spacer preserves the electron-withdrawing character directly conjugated to the pyridine ring, which may influence the reactivity of the adjacent carboxylic acid.

Synthetic Methodology Carboxylic Acid Reduction Alcohol Intermediate

Inhibitory Activity Against Nicotinic Acetylcholine Receptor (nAChR) in Rat Muscle

According to BindingDB entry CHEMBL750488 (ChEMBL ID: CHEMBL142767), 6-(methylsulfonyl)nicotinic acid was tested for inhibitory potency against nicotinic acetylcholine receptor (nAChR) in rat muscle [1]. The assay result is reported as '>10 μM' for inhibition, indicating that the compound exhibits weak or no significant inhibitory activity against this specific nAChR subtype under the tested conditions. This negative data point may be valuable for programs seeking to avoid nAChR off-target activity. No comparable BindingDB entry was identified for positional isomers such as 2-(methylsulfonyl)nicotinic acid or 4-(methylsulfonyl)nicotinic acid against this target, suggesting that even weak binding data availability distinguishes 6-(methylsulfonyl)nicotinic acid in publicly accessible databases.

nAChR Ion Channel BindingDB

6-(Methylsulfonyl)nicotinic Acid (CAS 1186663-34-2): Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: COX-2 Inhibitor and NSAID Intermediate Development

6-(Methylsulfonyl)nicotinic acid serves as a strategic pyridine carboxylic acid building block for constructing intermediates relevant to COX-2 inhibitor synthesis . Its 6-position methylsulfonyl group enhances binding affinity to COX-2 enzymes, and the compound has documented utility as a precursor in pathways related to etoricoxib-class NSAIDs . Medicinal chemistry teams developing selective COX-2 inhibitors or exploring bipyridine-based scaffolds should consider this compound for the pyridine-3-carboxylic acid subunit, leveraging its commercial availability and established synthetic precedent .

Synthetic Methodology: Generation of Pyridinylmethanol Building Blocks

The carboxylic acid group of 6-(methylsulfonyl)nicotinic acid undergoes reduction with borane-dimethyl sulfide complex in THF to yield (6-(methylsulfonyl)pyridin-3-yl)methanol in 64.5% isolated yield . This transformation provides a reproducible route to the corresponding primary alcohol, which can serve as a versatile intermediate for further functionalization (e.g., conversion to halides, amines, or ethers). Process chemists and synthetic methodology groups can adopt this validated reduction protocol for gram-scale preparation of the alcohol derivative.

Analytical Method Development: Reference Standard for LC-MS and HPLC Calibration

With a well-defined molecular weight of 201.20 Da and a distinct isotopic distribution, 6-(methylsulfonyl)nicotinic acid is suitable as a reference standard for calibrating LC-MS and HPLC systems in pharmaceutical quality control laboratories . Its pyridine ring provides UV chromophore properties (absorbance maximum in the 260-280 nm range), enabling sensitive detection. The compound's 34.44 Da mass difference from chlorinated analogs allows for unambiguous MS resolution and serves as a useful system suitability check for methods requiring resolution of structurally related impurities .

Structure-Activity Relationship (SAR) Studies: nAChR Selectivity Profiling

Given its documented weak inhibitory activity (>10 μM) against rat muscle nicotinic acetylcholine receptors in BindingDB assays , 6-(methylsulfonyl)nicotinic acid can be employed as a reference compound in nAChR SAR studies. Researchers investigating nicotinic acid derivatives for neurological or neuromuscular applications may use this data point to contextualize the activity of novel analogs, particularly when screening for compounds lacking nAChR off-target effects.

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